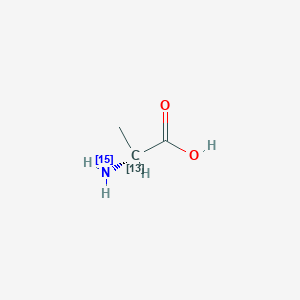

L-Alanine-2-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(15N)azanyl(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GMWHYDPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480394 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-86-8 | |

| Record name | L-Alanine-2-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanine-2-13C,15N: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of L-Alanine-2-13C,15N, an isotopically labeled amino acid crucial for metabolic research and drug development. This document details its physicochemical characteristics, provides insights into its use in experimental settings, and illustrates its role in metabolic pathways.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive isotopologue of the amino acid L-alanine. The carbon atom at the second position (C2 or α-carbon) is enriched with the Carbon-13 (¹³C) isotope, and the nitrogen atom of the amino group is enriched with the Nitrogen-15 (¹⁵N) isotope. This dual labeling provides a distinct mass shift and unique nuclear magnetic resonance (NMR) properties, making it an invaluable tracer in metabolic studies.

Structure:

Summary of Chemical Properties:

| Property | Value | Source(s) |

| CAS Number | 285977-86-8 | [1] |

| Molecular Formula | C₂¹³CH₇¹⁵NO₂ | [2] |

| Molecular Weight | 91.08 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Isotopic Enrichment (Typical) | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | [3] |

| Synonyms | L-2-Aminopropionic acid-2-¹³C,¹⁵N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton attached to the ¹³C-labeled α-carbon will exhibit a large one-bond coupling constant (¹JCH), resulting in a doublet. The methyl protons will show a two-bond coupling to the ¹³C (²JCH), and the amino protons will show coupling to the ¹⁵N (¹JNH).

-

¹³C NMR: The signal for the C2 carbon will be a singlet due to the high enrichment. Its chemical shift will be similar to that of unlabeled alanine (B10760859).

-

¹⁵N NMR: A single resonance is expected for the labeled amino group. The chemical shift provides information about the chemical environment of the nitrogen atom.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its isotopically enriched mass. For example, in electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at approximately 92.086 m/z. The fragmentation pattern will be characteristic of the alanine structure, with the isotopic labels retained in the corresponding fragments.

Experimental Protocols

This compound is a powerful tool for metabolic flux analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics. Below are generalized protocols that can be adapted for use with this specific labeled amino acid.

Metabolic Labeling of Adherent Cells for Metabolomics

This protocol outlines the general steps for labeling cells with this compound to trace its incorporation into downstream metabolites.

Workflow:

Workflow for in vitro metabolic labeling.

Detailed Steps:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Prepare Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled L-alanine. Supplement this medium with this compound at a known concentration.

-

Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and cell type under investigation.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Collect the cell extracts and process them for analysis by removing proteins and lipids as necessary.

-

Analysis: Analyze the extracts using high-resolution mass spectrometry or NMR to identify and quantify the isotopically labeled metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for using this compound in a SILAC experiment for quantitative proteomics.

Workflow:

General workflow for a SILAC experiment.

Detailed Steps:

-

Cell Culture: Grow two populations of cells in parallel. One population is grown in a "light" medium containing natural L-alanine, while the other is grown in a "heavy" medium where natural L-alanine is replaced with this compound. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.

-

Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one or both cell populations.

-

Cell Lysis and Protein Extraction: Harvest and combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide to determine changes in protein expression levels.

Metabolic Pathways and Applications

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is involved in the glucose-alanine cycle, serves as a precursor for protein synthesis, and can be converted to pyruvate, a key intermediate in central carbon metabolism.

Key Metabolic Fates of L-Alanine:

Metabolic fate of L-Alanine.

Applications in Research and Drug Development:

-

Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways. This compound can be used to trace the contribution of alanine to processes like the tricarboxylic acid (TCA) cycle, gluconeogenesis in the liver, and the synthesis of other amino acids and biomass precursors in cancer cells. This can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

-

Metabolic Flux Analysis (MFA): By tracking the incorporation of the ¹³C and ¹⁵N labels into various metabolites, researchers can quantitatively determine the rates (fluxes) of metabolic pathways. This provides a detailed understanding of cellular metabolism under different conditions.

-

Drug Discovery and Development: Labeled amino acids are used to study the on-target and off-target effects of drugs on cellular metabolism. By observing how a drug perturbs the flow of metabolites, researchers can gain insights into its mechanism of action.

-

Neurobiology: Alanine metabolism is also important in the brain. This compound can be used to study neurotransmitter synthesis and energy metabolism in neuronal and glial cells.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its unique isotopic labeling pattern allows for precise tracing of metabolic pathways, quantification of metabolic fluxes, and relative protein quantification. The experimental protocols and metabolic pathway information provided in this guide serve as a foundation for designing and implementing robust and informative studies to advance our understanding of cellular metabolism in health and disease.

References

A Technical Guide to the Synthesis and Purification of L-Alanine-2-¹³C,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the synthesis and purification of L-Alanine-2-¹³C,¹⁵N, a valuable isotopically labeled amino acid for use in metabolic research, proteomics, and as an internal standard in quantitative mass spectrometry and NMR studies. The described methodology is based on the well-established asymmetric Strecker synthesis, which allows for the stereoselective production of the desired L-enantiomer.

Introduction

Stable isotope-labeled compounds are indispensable tools in modern life sciences and drug development. L-Alanine specifically labeled at the C2 position with Carbon-13 and the amino group with Nitrogen-15 provides a significant mass shift, enabling its unambiguous detection and quantification in complex biological matrices. This technical guide outlines a detailed protocol for its chemical synthesis and subsequent purification, ensuring high isotopic and enantiomeric purity.

Synthesis and Purification Workflow

The overall process involves a three-stage chemical synthesis followed by a final purification step. The synthesis begins with an asymmetric Strecker reaction using isotopically labeled precursors, followed by the hydrolysis of the resulting aminonitrile to form the amino acid. Purification is achieved through ion-exchange chromatography.

A Technical Guide to Commercial L-Alanine-2-13C,15N for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available L-Alanine-2-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the offerings from prominent commercial suppliers, presents key quantitative data in a comparative format, and outlines detailed experimental protocols for its use in metabolic research.

Introduction to this compound

L-Alanine labeled with carbon-13 at the second carbon position and nitrogen-15 (B135050) is a powerful tool in metabolic research. As a non-essential amino acid, alanine (B10760859) is central to several metabolic pathways, including glycolysis, the citric acid (TCA) cycle, and gluconeogenesis. The incorporation of stable isotopes allows researchers to trace the metabolic fate of alanine and its constituent atoms through these pathways without the need for radioactive tracers. This makes it an invaluable compound for metabolic flux analysis (MFA), tracer studies in cell culture, and as an internal standard for quantitative mass spectrometry.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer high-purity this compound and its isotopic variants. The following table summarizes the product specifications from leading suppliers to aid in the selection of the most suitable material for your research needs.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) | Chemical Purity | Physical Form | Package Sizes |

| Sigma-Aldrich | L-Alanine-2-¹³C,¹⁵N | 485853 | 285977-86-8 | 99 atom % | 98 atom % | ≥98% (CP) | Solid | Custom packaging available |

| Cambridge Isotope Laboratories | L-Alanine (2-¹³C, 99%; ¹⁵N, 98%) | CNLM-3594 | 285977-86-8 | 99% | 98% | >98% | Solid | Inquire for sizes |

| MedchemExpress | L-Alanine-2-¹³C,¹⁵N | HY-N0229S1 | 285977-86-8 | Not specified | Not specified | >98% | Solid | 1 mg, 5 mg |

| Various Suppliers | L-Alanine-¹³C₃,¹⁵N | Varies | 202407-38-3 | 98-99 atom % | 98-99 atom % | ≥95% (CP) | Solid | 100 mg, 0.1 g, 0.5 g |

Note: Isotopic and chemical purity levels may vary slightly by batch. It is always recommended to consult the Certificate of Analysis (CoA) for the specific lot purchased. "CP" denotes chemically pure.

Experimental Protocols

The use of this compound is central to several advanced analytical techniques. Below are detailed methodologies for its application in key experiments.

Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of ¹³C and ¹⁵N from L-Alanine.

Methodology:

-

Cell Culture: Culture cells of interest to mid-exponential growth phase in standard growth medium.

-

Isotope Labeling: Replace the standard medium with a labeling medium containing a known concentration of this compound. The other amino acid concentrations should be kept at physiological levels.

-

Incubation: Incubate the cells in the labeling medium for a period sufficient to reach isotopic steady state. This duration should be determined empirically for the specific cell line and experimental conditions, but is typically equivalent to several cell doubling times.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions of alanine and other amino acids.

-

-

Data Analysis: Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic model and calculate the intracellular metabolic fluxes.

Use as an Internal Standard for LC-MS/MS Quantification

Objective: To accurately quantify the concentration of L-Alanine in a biological sample.

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound as an internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate L-Alanine from other sample components.

-

Set the mass spectrometer to monitor the specific mass transitions for both the unlabeled L-Alanine (analyte) and the labeled this compound (internal standard) using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled L-Alanine and a fixed concentration of the internal standard.

-

Visualizing Experimental and Logical Workflows

Diagrams are essential for understanding complex experimental workflows and decision-making processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: Alanine Metabolism

Caption: Metabolic pathways involving L-Alanine.

Experimental Workflow: Metabolic Flux Analysis

Caption: Workflow for Metabolic Flux Analysis.

Logical Relationship: Supplier Selection

Caption: Decision workflow for supplier selection.

Principle of Using L-Alanine-2-13C,15N in Metabolic Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Simultaneously Tracking Carbon and Nitrogen Fates

L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1][2] The use of stable isotope-labeled L-Alanine, specifically L-Alanine-2-13C,15N, provides a powerful tool to simultaneously trace the metabolic fate of both its carbon skeleton and its amino group. This dual-labeling strategy offers a significant advantage over single-labeled tracers by enabling the concurrent quantification of carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolic networks.[3]

The 13C label on the second carbon (C2) of alanine (B10760859) allows researchers to follow its entry into central carbon metabolism. Primarily, L-alanine is reversibly converted to pyruvate (B1213749) via the action of alanine aminotransferase (ALT).[1] This pyruvate can then enter the TCA cycle to fuel energy production or be used as a precursor for gluconeogenesis.[1] By tracking the incorporation of the 13C label into downstream metabolites such as TCA cycle intermediates, other amino acids, and glucose, researchers can dissect the relative contributions of alanine to these key metabolic pathways.

Concurrently, the 15N label on the amino group allows for the tracing of nitrogen metabolism. The transamination reaction catalyzed by ALT transfers the 15N-amino group from alanine to α-ketoglutarate, forming 15N-glutamate. Glutamate is a central hub for nitrogen distribution within the cell, and the 15N label can be subsequently traced into other amino acids and nitrogen-containing biomolecules. This provides invaluable insights into nitrogen assimilation, utilization, and disposal pathways.

The strategic placement of the 13C label at the C2 position is particularly informative. Upon conversion to pyruvate, this labeled carbon becomes the C2 of pyruvate. When pyruvate enters the TCA cycle via pyruvate dehydrogenase, it is decarboxylated, and the C1 carbon is lost as CO2. However, the C2 and C3 carbons are incorporated into acetyl-CoA. In contrast, anaplerotic entry of pyruvate into the TCA cycle via pyruvate carboxylase retains all three carbons in oxaloacetate. Thus, the specific labeling patterns in TCA cycle intermediates can help to distinguish between these different entry points.

Key Metabolic Pathways Traced with this compound

The dual-labeled L-Alanine tracer enables the investigation of several interconnected metabolic pathways:

-

Alanine Metabolism and the Glucose-Alanine Cycle: Directly traces the uptake and conversion of alanine to pyruvate. In the context of the whole body, it can elucidate the dynamics of the glucose-alanine cycle, where alanine transports amino groups from peripheral tissues to the liver for urea (B33335) synthesis, while the carbon skeleton is used for gluconeogenesis.

-

Tricarboxylic Acid (TCA) Cycle: Tracks the entry of alanine-derived carbon into the TCA cycle as pyruvate, providing insights into both oxidative and anaplerotic fluxes.

-

Gluconeogenesis: Follows the path of the 13C label from alanine to pyruvate and ultimately to glucose, allowing for the quantification of alanine's contribution to hepatic glucose production.

-

Amino Acid Metabolism: The 15N label traces the transfer of alanine's amino group to other amino acids through transamination reactions, revealing the interconnectedness of amino acid pools.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells

Objective: To trace the metabolic fate of this compound in cultured adherent cells.

Materials:

-

Cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

Labeling medium: Growth medium lacking natural L-alanine, supplemented with this compound at a physiological concentration (e.g., 0.1-1 mM)

-

6-well cell culture plates

-

Liquid nitrogen or dry ice

-

80% Methanol (B129727) (-80°C)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Cell Culture: Culture cells in their complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Media Change: Once cells reach the desired confluency, aspirate the growth medium.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled alanine.

-

Labeling: Add 1 mL of pre-warmed labeling medium containing this compound to each well.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled alanine. The optimal labeling time will depend on the cell type and the specific pathways being investigated and may need to be determined empirically.

-

Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath.

-

Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the tubes thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Analysis: The dried metabolite extracts can be resuspended in a suitable solvent for analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS) or NMR spectroscopy.

Protocol 2: In Vivo Metabolic Tracing in a Mouse Model

Objective: To trace the in vivo metabolic fate of this compound following systemic administration.

Materials:

-

Experimental mice (e.g., tumor-bearing or specific genetic model)

-

This compound solution in sterile saline

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenization buffer (e.g., 80% methanol)

-

Tissue homogenizer

Procedure:

-

Animal Acclimation: Acclimate the mice to the experimental conditions.

-

Tracer Administration: Administer the this compound solution to the mice via a suitable route, such as intraperitoneal (IP) injection or intravenous (IV) infusion. The dosage and timing will depend on the specific experimental goals.

-

Labeling Period: Allow the tracer to circulate and be metabolized for a defined period.

-

Tissue Collection: At the designated time point, euthanize the mouse according to approved protocols.

-

Rapid Tissue Harvesting: Immediately dissect the tissues of interest (e.g., liver, tumor, muscle) and flash-freeze them in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: a. Weigh the frozen tissue samples. b. Homogenize the tissue in a pre-chilled tube with a defined volume of cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue). c. Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

-

Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis.

-

Analysis: Dry the extracts and prepare them for mass spectrometry or NMR analysis as described in Protocol 1.

Data Presentation

Quantitative data from this compound tracing experiments are typically presented as the mass isotopologue distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.). For a metabolite with both carbon and nitrogen, the mass shift will reflect the combined number of 13C and 15N atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites Following this compound Tracing in Cancer Cells

| Metabolite | M+0 (%) | M+1 (13C or 15N) (%) | M+2 (13C+15N or 2x13C) (%) | M+3 (2x13C+15N or 3x13C) (%) |

| Alanine | 5.0 | 2.5 | 92.0 | 0.5 |

| Pyruvate | 45.0 | 50.0 | 4.0 | 1.0 |

| Lactate | 55.0 | 40.0 | 4.0 | 1.0 |

| Glutamate | 60.0 | 35.0 | 4.0 | 1.0 |

| Aspartate | 70.0 | 25.0 | 4.0 | 1.0 |

| Citrate | 80.0 | 15.0 | 4.0 | 1.0 |

Note: The M+2 peak for alanine would be the most abundant, representing the intact labeled tracer. The distribution of M+1 and M+2 in downstream metabolites will reveal the incorporation of the 13C and 15N atoms.

Mandatory Visualizations

References

L-Alanine-2-13C,15N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Alanine-2-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reproducibility of experimental outcomes. This document outlines storage guidelines, potential degradation pathways, and analytical methodologies for assessing stability, presented in a format tailored for researchers and drug development professionals.

Overview and Physicochemical Properties

This compound is a non-essential amino acid in which the carbon atom at the second position is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). These isotopic labels allow for the tracing of L-Alanine through various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value |

| Chemical Formula | C₂¹³CH₇¹⁵NO₂ |

| Molecular Weight | 92.08 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Isotopic Purity | Typically ≥98% for ¹³C and ¹⁵N |

| Chemical Purity | Typically ≥98% |

Recommended Storage Conditions and Stability

The stability of this compound is critical for its effective use as an internal standard or tracer in quantitative analyses. While specific long-term stability data for this compound is not extensively published, recommendations are based on data for similar isotopically labeled amino acids and general principles of chemical stability.

Summary of Recommended Storage Conditions:

| Condition | Temperature | Humidity | Light | Form | Duration |

| Long-Term Storage | Room Temperature or 2-8°C | Controlled/Desiccated | Protected from light | Solid | Several years |

| In-Solution (Aqueous) | -20°C | N/A | Protected from light | Frozen | Months |

| In-Solution (Aqueous) | -80°C | N/A | Protected from light | Frozen | Up to 6 months |

| Short-Term Handling | Ambient | N/A | Minimize exposure | Solid/Solution | As needed for experiments |

Proper storage is essential to prevent degradation. For solid this compound, it is recommended to store it at room temperature or under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. Some suppliers of other isotopically labeled L-Alanine products recommend storing the solid form at 4°C, sealed, and away from moisture and light. When in solution, it is best to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can potentially lead to degradation. For instance, a product data sheet for L-Alanine-1-13C suggests that in solvent, it can be stored for up to 6 months at -80°C or 1 month at -20°C.

Potential Degradation Pathways

L-Alanine, including its isotopically labeled forms, is a relatively stable amino acid. However, under certain conditions, it can undergo degradation. The primary metabolic degradation pathway for L-alanine in biological systems is through transamination.

Key Degradation Pathways:

-

Transamination: The most significant pathway involves the reversible transfer of the amino group to an α-keto acid, catalyzed by alanine (B10760859) aminotransferase (ALT). This reaction converts L-alanine into pyruvate (B1213749).

-

Oxidative Deamination: In some microorganisms, L-alanine can be converted to pyruvate through oxidative deamination.

-

Chemical Degradation: Under harsh conditions such as extreme pH, high temperatures, or in the presence of strong oxidizing agents, L-alanine can degrade through various chemical reactions, including decarboxylation and oxidation. However, under recommended storage conditions, these pathways are generally not significant.

The isotopic labeling at the C2 and N positions is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when used as a standard in quantitative studies, it is essential to perform stability assessments. This typically involves subjecting the compound to stress conditions (forced degradation) and analyzing it at various time points using stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a relevant buffer).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours (for solid and solution).

-

Photostability: Expose to light (ICH Q1B guidelines) at ambient temperature.

-

-

Time Points: Collect samples at initial, intermediate, and final time points (e.g., 0, 4, 8, 12, 24 hours for hydrolysis/oxidation; longer for thermal/photostability).

-

Sample Analysis: Analyze the stressed samples against a control sample (stored at -80°C) using a validated stability-indicating method, such as LC-MS or qNMR.

Stability-Indicating Analytical Methods

4.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and identifying the parent compound from its potential degradation products.

-

Chromatography: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: A high-resolution mass spectrometer can be used to accurately identify and quantify the parent compound and any degradants based on their mass-to-charge ratio (m/z). The specific labeling of this compound will result in a distinct m/z that can be monitored.

4.2.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the purity and concentration of this compound without the need for a reference standard of the same compound.

-

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of this compound to that of a certified internal standard with a known concentration, the absolute purity or concentration of the analyte can be determined.

-

Methodology:

-

Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

-

Dissolve the mixture in a deuterated solvent (e.g., D₂O).

-

Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

-

Integrate the characteristic signals of both the analyte and the internal standard to calculate the purity.

-

Application in Metabolic Flux Analysis

This compound is a valuable tracer for metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. The stable isotopes are incorporated into downstream metabolites, and their distribution can be measured by MS or NMR to elucidate the activity of various metabolic pathways.

Conclusion

This compound is a stable molecule when stored under the recommended conditions of a cool, dry, and dark environment. While it is chemically robust, its stability should be periodically verified, especially when used as a quantitative standard. The primary route of degradation in biological systems is enzymatic conversion to pyruvate. For researchers and drug development professionals, adherence to proper storage and handling protocols, along with the use of appropriate analytical methods for stability assessment, will ensure the integrity of this compound and the reliability of the data generated from its use.

Unveiling Cellular Dynamics: A Technical Guide to the Core Advantages of Dual-Labeling with ¹³C and ¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, understanding the dynamic processes that govern cell function, proliferation, and response to stimuli is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool for tracing metabolic pathways and quantifying molecular turnover.[1][2] While single-isotope labeling provides valuable insights, the concurrent use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes, known as dual-labeling, offers a multi-dimensional perspective, enabling a more comprehensive and simultaneous analysis of carbon and nitrogen metabolism.[3][4] This technical guide delves into the core advantages of ¹³C and ¹⁵N dual-labeling, providing detailed experimental protocols, quantitative data summaries, and illustrative visualizations to empower researchers in their scientific endeavors.

Core Advantages of ¹³C and ¹⁵N Dual-Labeling

The synergy of using ¹³C and ¹⁵N tracers provides a level of analytical detail that is unattainable with single-isotope experiments.

-

Simultaneous Quantification of Carbon and Nitrogen Fluxes : The primary advantage is the ability to track the metabolic fate of both carbon and nitrogen atoms within a single experiment.[3] This is crucial because carbon and nitrogen metabolism are intricately linked, particularly in the synthesis of essential biomolecules like amino acids and nucleotides. This integrated view allows for a more holistic understanding of cellular metabolic networks.

-

Enhanced Resolution of Metabolic Pathways : By providing complementary information, dual-labeling helps to resolve complex and overlapping metabolic pathways. For instance, it can distinguish between different routes of amino acid synthesis and catabolism, providing a clearer picture of nutrient utilization and metabolic reprogramming in various physiological and pathological states, such as cancer.

-

Increased Accuracy in Metabolic Flux Analysis (MFA) : The additional constraints provided by the ¹⁵N labeling data improve the precision and reliability of flux estimations in ¹³C-MFA models. This leads to more robust and accurate quantification of intracellular reaction rates.

-

Comprehensive Analysis of Protein Dynamics : In quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dual-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) provide a significant mass shift between labeled and unlabeled peptides. This large mass difference enhances the separation and accurate quantification of proteins, which is particularly beneficial when analyzing complex proteomes or studying protein turnover.

-

Safety and Versatility : Like all stable isotopes, ¹³C and ¹⁵N are non-radioactive, making them safe for use in a wide range of experimental systems, including in vivo studies in animals and even humans, without the risks associated with radioactive tracers.

Applications in Research and Drug Development

The comprehensive data generated by ¹³C and ¹⁵N dual-labeling is highly valuable across various research fields, from basic cell biology to clinical drug development.

Metabolic Flux Analysis (MFA)

Dual-labeling is particularly powerful for MFA, providing a detailed snapshot of the flow of metabolites through the cell's biochemical network. By tracing the incorporation of both ¹³C from a carbon source (like glucose) and ¹⁵N from a nitrogen source (like glutamine), researchers can map out the activities of central carbon and nitrogen metabolism simultaneously. This is instrumental in understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer.

Protein Turnover Studies

The SILAC technique is a prime example of the application of dual-labeling in proteomics. By culturing cells in media containing "heavy" amino acids labeled with both ¹³C and ¹⁵N, researchers can precisely quantify differences in protein abundance between different cell populations (e.g., treated vs. untreated). Furthermore, dynamic SILAC (dSILAC) experiments can be used to measure the rates of protein synthesis and degradation, providing critical information on protein homeostasis.

Drug Discovery and Development

Understanding how a drug candidate affects cellular metabolism is a critical aspect of its development. Dual-labeling can be used to:

-

Elucidate Drug Mechanism of Action : By quantifying changes in metabolic fluxes upon drug treatment, researchers can identify the specific pathways targeted by the compound.

-

Identify Biomarkers : Metabolic changes induced by a drug can serve as biomarkers for its efficacy or for patient stratification.

-

Assess Drug Metabolism and Pharmacokinetics : Stable isotope-labeled drugs can be used in human mass balance studies to track their absorption, distribution, metabolism, and excretion (ADME) as a safer alternative to radioactive labeling.

Visualizations of Workflows and Pathways

To better illustrate the concepts and methodologies described, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

References

- 1. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 2. SILAC Reagents and Sets â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanine-2-13C,15N: A Technical Guide to its Applications in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Alanine-2-13C,15N in Nuclear Magnetic Resonance (NMR) spectroscopy. The specific isotopic labeling at the Cα and amino group positions makes this molecule a powerful tool for a range of sophisticated NMR experiments, providing unique insights into molecular structure, dynamics, and metabolic pathways. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in research and drug development.

Core Applications in NMR Spectroscopy

This compound is a stable, non-radioactive isotopically labeled amino acid that serves as a versatile probe in various NMR applications. Its primary uses include:

-

Metabolic Flux Analysis (MFA): As a key node in central carbon and nitrogen metabolism, L-alanine's labeled isotopes can be traced through interconnected pathways such as glycolysis, the citric acid (TCA) cycle, and gluconeogenesis.[1] This allows for the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism under different conditions.

-

Protein Structure and Dynamics: When incorporated into proteins, this compound provides specific NMR-active nuclei.[2] This is crucial for multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of proteins. Specific labeling helps to simplify complex spectra and overcome challenges associated with large protein sizes.

-

In-Cell NMR: This technique allows for the study of molecules in their native cellular environment. This compound can be introduced into cells to study protein folding, interactions, and function within a living system, providing a more physiologically relevant understanding of biological processes.

Quantitative NMR Data for L-Alanine

Table 1: Chemical Shifts of L-Alanine

| Atom | Chemical Shift (ppm) |

| Hα | 3.768 |

| Hβ | 1.467 |

| Cα | 53.2 |

| Cβ | 18.851 |

| C' (carboxyl) | 178.572 |

| N | Not directly observed in standard 1H/13C NMR |

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000282 for L-Alanine in D2O at pH 7.4 and 298K.[3]

Table 2: Estimated J-Coupling Constants for L-Alanine

| Coupling | Typical Value (Hz) |

| ¹J(Cα-Hα) | ~140 |

| ¹J(Cβ-Hβ) | ~125 |

| ³J(Hα-Hβ) | ~7 |

| ¹J(Cα-¹⁵N) | ~10-15 |

| ²J(C'-¹⁵N) | ~7-9 |

Note: These are typical values for amino acids and may vary depending on the specific environment and experimental conditions. ¹J(Cα-¹⁵N) and ²J(C'-¹⁵N) are particularly relevant for experiments with this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

a) L-Alanine Solution for Direct Observation:

-

Dissolution: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a final concentration of 1-10 mM.

-

pH Adjustment: Adjust the pH of the solution to the desired value using dilute HCl or NaOH. For physiological relevance, a pH of 7.4 is common.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

-

Transfer: Transfer the final solution to a high-quality NMR tube.

b) Protein Labeling with this compound:

-

Expression System: Utilize an E. coli expression system that is auxotrophic for alanine (B10760859) or where endogenous alanine synthesis can be suppressed.

-

Minimal Media: Prepare a minimal medium (e.g., M9 medium) containing ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-depleted carbon source (e.g., glucose).

-

Supplementation: Supplement the medium with a complete mixture of amino acids, with the exception of alanine. Instead, add this compound at a concentration sufficient for protein expression (typically 50-100 mg/L).

-

Protein Expression and Purification: Induce protein expression and purify the labeled protein using standard chromatography techniques.

-

NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in H₂O/D₂O) and concentrate to the desired concentration (typically 0.1-1 mM).

2D ¹H-¹³C HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a correlation map between directly bonded protons and heteronuclei.

-

Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Ensure the sample is at the desired temperature and properly shimmed.

-

Pulse Program: Select a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcetgpsi on Bruker spectrometers).

-

Acquisition Parameters:

-

Spectral Width (¹H): ~12 ppm, centered around 4.7 ppm.

-

Spectral Width (¹³C): ~80 ppm, centered around 40 ppm to cover the aliphatic region.

-

Number of Points (¹H): 2048.

-

Number of Increments (¹³C): 256-512.

-

Number of Scans: 8-16 (or more for dilute samples).

-

Relaxation Delay: 1.5-2.0 seconds.

-

¹J(C,H) Coupling Constant: Set to an average value of 140 Hz for magnetization transfer.

-

-

Processing: Process the data using appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

2D ¹H-¹⁵N HSQC Experiment

This experiment is crucial for studying proteins as it provides a unique "fingerprint" of the protein backbone.

-

Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies.

-

Pulse Program: Select a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).

-

Acquisition Parameters:

-

Spectral Width (¹H): ~12 ppm, centered around 4.7 ppm.

-

Spectral Width (¹⁵N): ~35 ppm, centered around 118 ppm to cover the amide region.

-

Number of Points (¹H): 2048.

-

Number of Increments (¹⁵N): 128-256.

-

Number of Scans: 4-8.

-

Relaxation Delay: 1.0-1.5 seconds.

-

¹J(N,H) Coupling Constant: Set to an average value of 90 Hz.

-

-

Processing: Process the data similarly to the ¹H-¹³C HSQC experiment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Metabolic Flux Analysis Workflow

Metabolic Flux Analysis Workflow

This workflow outlines the key steps in a metabolic flux analysis experiment using this compound. It begins with the introduction of the labeled amino acid into a biological system, followed by NMR analysis of metabolite extracts to quantify the incorporation of the isotopic labels.[4] This data is then used in computational models to calculate the rates of metabolic pathways.

Protein Structure Determination Workflow

Protein Structure Determination Workflow

This diagram illustrates the process of determining a protein's three-dimensional structure using NMR spectroscopy with specifically labeled L-Alanine.[2] The workflow encompasses protein expression and labeling, acquisition of multidimensional NMR data, assignment of NMR signals, and the final calculation and validation of the protein structure.

In-Cell NMR Experimental Workflow

In-Cell NMR Experimental Workflow

This workflow details the steps for performing in-cell NMR studies. It involves introducing this compound into living cells that are overexpressing a target protein. Subsequent NMR analysis provides information on the protein's structure, interactions, and dynamics within its native cellular environment.

Conclusion

This compound is an invaluable tool for researchers, scientists, and drug development professionals utilizing NMR spectroscopy. Its specific isotopic labeling pattern enables detailed investigations into metabolic pathways, protein structure and dynamics, and cellular processes through in-cell NMR. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful isotopic tracer in a variety of research contexts. The ability to probe biological systems at the atomic level with such precision will continue to drive new discoveries and advancements in the life sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanine-2-¹³C,¹⁵N for Mass Spectrometry Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Alanine-2-¹³C,¹⁵N in mass spectrometry for metabolic research and quantitative analysis. This stable isotope-labeled amino acid serves as a powerful tool for tracing metabolic pathways, elucidating disease mechanisms, and developing novel therapeutic strategies.

L-Alanine plays a pivotal role in cellular metabolism, acting as a key node linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By introducing L-Alanine labeled with heavy isotopes at specific atomic positions, researchers can precisely track its metabolic fate and quantify its contribution to various biochemical pathways. The dual labeling with both Carbon-13 (¹³C) at the second carbon and Nitrogen-15 (¹⁵N) at the amino group provides a significant mass shift, facilitating unambiguous detection and quantification by mass spectrometry.

Core Applications in Mass Spectrometry

The unique properties of L-Alanine-2-¹³C,¹⁵N make it an invaluable tracer for a range of applications in mass spectrometry-based research:

-

Metabolic Flux Analysis (MFA): This is a primary application where the incorporation of ¹³C and ¹⁵N from L-Alanine into downstream metabolites is monitored to determine the rates (fluxes) of metabolic pathways. This technique is crucial for understanding how metabolic networks are rewired in diseases like cancer and diabetes.

-

Stable Isotope Tracing: By tracking the labeled atoms, researchers can delineate complex metabolic pathways and identify novel biochemical reactions. This is particularly useful in studying amino acid metabolism, gluconeogenesis, and the TCA cycle.

-

Quantitative Proteomics: In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), labeled amino acids are incorporated into proteins, allowing for the relative or absolute quantification of protein abundance between different cell populations.

-

Isotope Dilution Mass Spectrometry (IDMS): L-Alanine-2-¹³C,¹⁵N can be used as an internal standard for the accurate and precise quantification of endogenous L-Alanine in various biological samples. This is considered the gold standard for quantitative analysis in mass spectrometry.

Quantitative Data Summary

The use of L-Alanine-2-¹³C,¹⁵N in mass spectrometry provides robust and reproducible quantitative data. The following tables summarize key quantitative parameters.

| Parameter | Description | Typical Value/Range |

| Isotopic Enrichment | The percentage of molecules containing the heavy isotopes. | > 98% |

| Chemical Purity | The percentage of the compound that is L-Alanine. | > 98% |

| Mass Shift | The difference in mass between the labeled and unlabeled molecule. | +2 Da |

Table 1: General Specifications for L-Alanine-2-¹³C,¹⁵N

| Parameter | Method | Typical Performance |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.05 - 1 pmol |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 0.1 - 5 pmol |

| Linear Dynamic Range | The concentration range over which the instrument response is proportional to the analyte concentration. | 3 - 5 orders of magnitude |

| Precision (RSD) | The relative standard deviation of replicate measurements. | < 10% |

| Accuracy | The closeness of a measured value to the true value. | 90 - 110% |

Table 2: Typical Performance Characteristics for the Quantification of L-Alanine using Isotope Dilution LC-MS/MS

Experimental Protocols

Detailed methodologies are critical for obtaining reliable and reproducible data. The following sections provide generalized protocols for key experiments using L-Alanine-2-¹³C,¹⁵N.

Protocol 1: In Vitro Metabolic Labeling Experiment

Objective: To trace the metabolic fate of L-Alanine-2-¹³C,¹⁵N in cultured cells.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Labeling medium (standard medium lacking unlabeled L-Alanine, supplemented with L-Alanine-2-¹³C,¹⁵N)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency.

-

Medium Exchange: Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS.

-

Labeling: Add the pre-warmed labeling medium containing L-Alanine-2-¹³C,¹⁵N to the cells. The concentration and labeling time will depend on the specific experimental goals and the metabolic rate of the cells.

-

Metabolism Quenching: After the desired labeling period, rapidly aspirate the labeling medium and place the culture plate on dry ice or in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction:

-

Add ice-cold 80% methanol to each well.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

The dried metabolite extract is now ready for derivatization (if necessary) and LC-MS/MS analysis.

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the extracted metabolites for analysis by liquid chromatography-tandem mass spectrometry.

Materials:

-

Dried metabolite extract from Protocol 1

-

Derivatization reagents (optional, depending on the analytical method)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Autosampler vials with inserts

Procedure:

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to improve ionization. The volume will depend on the expected metabolite concentration and the sensitivity of the mass spectrometer.

-

Derivatization (Optional): For certain classes of metabolites or to improve chromatographic separation and ionization efficiency, a derivatization step may be necessary. Common derivatization methods for amino acids include esterification and acylation.

-

Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulate matter.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for L-Alanine-2-¹³C,¹⁵N and its Metabolites

Objective: To separate, detect, and quantify L-Alanine-2-¹³C,¹⁵N and its labeled downstream metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

Typical LC Parameters:

-

Column: A reversed-phase C18 column or a HILIC column is commonly used for the separation of amino acids and related metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for standard analytical columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Typical MS/MS Parameters (for a triple quadrupole mass spectrometer):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for amino acids.

-

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective mode of data acquisition where a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Unlabeled L-Alanine | 90.1 | 44.1 | 15 |

| L-Alanine-2-¹³C,¹⁵N | 92.1 | 46.1 | 15 |

| Labeled Pyruvate | 89.1 (M+1) | 44.1 (M+1) | 12 |

| Labeled Lactate | 91.1 (M+1) | 45.1 (M+1) | 14 |

| Labeled Glutamate | 149.1 (M+1) | 85.1 (M+1) | 18 |

Table 3: Exemplary MRM Transitions for L-Alanine and its Metabolites. Note: These values are illustrative and should be optimized for the specific instrument and experimental conditions.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of L-Alanine-2-¹³C,¹⁵N in mass spectrometry analysis.

Caption: A generalized workflow for a stable isotope tracing experiment using L-Alanine-2-¹³C,¹⁵N.

Caption: Key metabolic pathways involving L-Alanine, highlighting its central role.

An In-depth Technical Guide to Understanding Metabolic Pathways with L-Alanine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of L-Alanine and the Power of Isotope Tracing

L-Alanine, a non-essential amino acid, occupies a critical nexus in cellular metabolism, directly linking carbohydrate, amino acid, and energy production pathways.[1][2] Its reversible transamination to pyruvate (B1213749) places it at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[2][3] This central role makes L-alanine an ideal substrate for stable isotope tracing, a powerful technique used to map the flow of atoms through metabolic networks.[1]

By introducing L-Alanine labeled with heavy isotopes—specifically with Carbon-13 at the second carbon (2-¹³C) and Nitrogen-15 at the amino group (¹⁵N)—researchers can precisely track the fate of its carbon skeleton and nitrogen atom. This dual-labeled tracer, L-Alanine-2-¹³C,¹⁵N, enables the simultaneous quantification of carbon and nitrogen flux, offering unparalleled insights into the metabolic wiring of cells in various physiological and pathological states. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for using L-Alanine-2-¹³C,¹⁵N in metabolic research.

Core Metabolic Pathways Traced with L-Alanine-2-¹³C,¹⁵N

The journey of the labeled atoms from L-Alanine-2-¹³C,¹⁵N begins with its conversion to pyruvate, catalyzed by Alanine (B10760859) Transaminase (ALT). This reaction is a key hub, connecting amino acid metabolism directly to central carbon metabolism.

-

Transamination and Entry into the TCA Cycle : The ¹⁵N atom is transferred to α-ketoglutarate to form glutamate, while the 2-¹³C-labeled carbon skeleton becomes ¹³C-pyruvate. This pyruvate can then be converted to acetyl-CoA, entering the TCA cycle to fuel energy production.

-

Gluconeogenesis : In tissues like the liver, the ¹³C-labeled pyruvate can be used to synthesize new glucose, a process known as gluconeogenesis. Tracing the ¹³C label into glucose allows for the direct quantification of alanine's contribution to hepatic glucose production.

-

Anaplerosis : The labeled pyruvate can also be converted to oxaloacetate by pyruvate carboxylase, replenishing TCA cycle intermediates in a process called anaplerosis.

-

Nitrogen Metabolism : The ¹⁵N label, transferred to glutamate, can be tracked through subsequent transamination reactions or into pathways for nitrogen disposal, such as the urea (B33335) cycle.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning, from cell culture to sample analysis. The general workflow involves culturing cells in a medium where a standard nutrient is replaced by its labeled counterpart.

General Experimental Workflow

The process can be broken down into several key stages: cell culture adaptation, labeling, quenching and extraction, and finally, analysis.

Detailed Protocol: In Vitro Labeling

This protocol outlines a standard procedure for tracing L-Alanine-2-¹³C,¹⁵N in cultured cells.

Materials:

-

Alanine-free cell culture base medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled alanine.

-

L-Alanine-2-¹³C,¹⁵N

-

Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 80% Methanol (B129727) (for extraction)

-

Cell scrapers

Procedure:

-

Media Preparation : Prepare the labeling medium by supplementing alanine-free base medium with dFBS, standard supplements, and the desired concentration of L-Alanine-2-¹³C,¹⁵N.

-

Cell Seeding and Growth : Seed cells in multi-well plates and grow them to the desired confluency (typically 70-80%) in standard growth medium.

-

Initiating the Labeling :

-

Aspirate the standard growth medium.

-

Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled alanine.

-

Add the pre-warmed L-Alanine-2-¹³C,¹⁵N labeling medium to each well.

-

-

Incubation : Incubate the cells for a predetermined time course. Time points can range from minutes to hours, depending on the metabolic pathway of interest.

-

Metabolism Quenching : To halt all enzymatic activity instantly, aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.

-

Metabolite Extraction :

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing :

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples are now ready for analysis.

-

Analytical Techniques for Isotope Detection

The analysis of isotopically labeled samples is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages.

-

Mass Spectrometry (MS) : Typically coupled with Liquid Chromatography (LC-MS), this is the most common method. It separates metabolites and then measures the mass-to-charge ratio of ions, allowing for the quantification of different mass isotopologues (molecules of the same compound that differ in isotopic composition).

Data Presentation and Interpretation

The primary output of a tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data reveals the proportion of each metabolite pool that has incorporated one or more labeled atoms from the tracer.

Illustrative Quantitative Data

The following table presents hypothetical data from an experiment where cancer cells were cultured for 6 hours in a medium containing L-Alanine-2-¹³C,¹⁵N. The data shows the percentage of the metabolite pool corresponding to each mass isotopologue. M+0 represents the unlabeled metabolite, M+1 has incorporated one heavy isotope (either ¹³C or ¹⁵N), M+2 has incorporated two, and so on.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | Primary Labeled Species | Interpretation |

| Intracellular Alanine | 5 | 2 | 93 | ¹³C₁, ¹⁵N₁ | High enrichment confirms efficient tracer uptake. |

| Pyruvate | 45 | 50 | 5 | ¹³C₁ | Significant portion of pyruvate is derived from alanine. |

| Lactate (B86563) | 48 | 49 | 3 | ¹³C₁ | Pyruvate derived from alanine is readily converted to lactate. |

| Glutamate | 60 | 38 | 2 | ¹⁵N₁ | Demonstrates nitrogen transfer from alanine via ALT. |

| Citrate | 75 | 22 | 3 | ¹³C₁ | Alanine-derived carbon is entering the TCA cycle. |

| Malate | 78 | 20 | 2 | ¹³C₁ | Labeling of later TCA cycle intermediates is observed. |

| Glucose (in hepatocytes) | 90 | 9 | 1 | ¹³C₁ | Shows a measurable contribution of alanine to gluconeogenesis. |

Note: Data are for illustrative purposes and will vary based on the cell type, experimental conditions, and incubation time.

By analyzing these distributions, researchers can infer the activity of different metabolic pathways. For example, a high M+1 enrichment in pyruvate and lactate indicates active transamination of alanine and subsequent fermentation. Similarly, M+1 enrichment in citrate and other TCA intermediates confirms the entry of alanine-derived carbon into the cycle. This quantitative data is the foundation for metabolic flux analysis (MFA), a computational method used to calculate the rates of metabolic reactions.

References

Methodological & Application

Application Notes and Protocols for L-Alanine-2-13C,15N Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By introducing compounds enriched with stable isotopes like ¹³C and ¹⁵N, researchers can track their incorporation into various biomolecules, providing a dynamic view of metabolic fluxes.[1][2] L-Alanine, a non-essential amino acid, plays a pivotal role in central carbon and nitrogen metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. The use of L-Alanine labeled at the second carbon (¹³C) and the amino group (¹⁵N) allows for the simultaneous tracing of both carbon and nitrogen moieties, offering a deeper understanding of metabolic pathways.[3]

This document provides a detailed protocol for the application of L-Alanine-2-¹³C,¹⁵N in cell culture for metabolic flux analysis. The protocol is designed for researchers in academia and industry who are investigating cellular metabolism in various contexts, including disease research and drug development.

Principle of L-Alanine-2-¹³C,¹⁵N Labeling

The core principle involves replacing the natural, "light" L-Alanine in cell culture medium with its "heavy" counterpart, L-Alanine-2-¹³C,¹⁵N. As cells metabolize this labeled substrate, the ¹³C and ¹⁵N isotopes are incorporated into downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the extent of isotope incorporation, providing a detailed map of metabolic activity.[1] This approach, a form of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the accurate relative quantification of metabolites and proteins.

Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a network to understand cellular physiology and regulation.

-

Biomarker Discovery: Identifying metabolic alterations associated with disease states or drug responses.

-

Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.

-

Pathway Elucidation: Tracing the flow of carbon and nitrogen atoms to identify and characterize metabolic pathways.

Experimental Protocol

This protocol outlines the general steps for a steady-state L-Alanine-2-¹³C,¹⁵N labeling experiment in adherent cell culture.

Materials

-

L-Alanine-2-¹³C,¹⁵N (ensure high isotopic purity)

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

L-Alanine-free medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), pre-warmed

-

6-well cell culture plates

-

Ice-cold 80% methanol (B129727) (for metabolite extraction)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice

Procedure

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

-

Culture in complete growth medium at 37°C and 5% CO₂.

-

-

Preparation of Labeling Medium:

-

Prepare the "heavy" labeling medium by supplementing L-Alanine-free medium with L-Alanine-2-¹³C,¹⁵N at the desired concentration (typically the same as in the standard complete medium).

-

Add dFBS and other necessary supplements to the labeling medium.

-

Prepare a "light" control medium by adding unlabeled L-Alanine to a separate batch of L-Alanine-free medium.

-

-

Adaptation to Labeling Medium (Optional but Recommended):

-

For some cell lines, a gradual adaptation to the heavy medium may be necessary to avoid growth defects. This can be done by passaging the cells in increasing concentrations of the heavy medium over several passages. For most robust cell lines, direct switching is sufficient.

-

-

Labeling Experiment:

-

Once cells reach the desired confluency, aspirate the growth medium.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add 1 mL of pre-warmed "heavy" labeling medium to each experimental well and "light" medium to control wells.

-

Incubate the cells for a predetermined duration to allow for the incorporation of the labeled L-Alanine and to reach isotopic steady state. The time required to reach steady state will vary depending on the cell line and the specific metabolic pathways being investigated. A time-course experiment is recommended to determine the optimal labeling time.

-

-

Metabolism Quenching and Metabolite Extraction:

-

After the labeling period, aspirate the labeling medium.

-

Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the protein and cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

The dried metabolite pellets can be stored at -80°C until analysis.

-

-

Analysis:

-

Resuspend the dried metabolite pellets in a suitable solvent for the analytical platform of choice (e.g., LC-MS or GC-MS).

-

Analyze the samples to determine the mass isotopomer distribution of alanine (B10760859) and other downstream metabolites.

-

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Mass Isotopomer Distribution of Alanine and Related Metabolites

| Metabolite | Mass Isotopomer | Control (Light) Abundance (%) | Labeled (Heavy) Abundance (%) |

| Alanine | M+0 | 99.1 | 5.2 |

| M+3 (¹³C₁, ¹⁵N₁) | 0.0 | 94.8 | |

| Pyruvate | M+0 | 98.9 | 45.7 |

| M+1 (¹³C₁) | 1.1 | 54.3 | |

| Lactate | M+0 | 98.9 | 48.1 |

| M+1 (¹³C₁) | 1.1 | 51.9 | |

| Aspartate | M+0 | 98.5 | 60.3 |

| M+1 (¹³C₁) | 1.1 | 35.2 | |

| M+2 (¹⁵N₁) | 0.4 | 4.5 | |

| Glutamate | M+0 | 98.4 | 75.8 |

| M+1 (¹³C₁) | 1.1 | 15.1 | |

| M+2 (¹⁵N₁) | 0.5 | 9.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for this compound labeling in cell culture.

Metabolic Pathway

Caption: Incorporation of labeled Alanine into central carbon metabolism.

References

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using L-Alanine-2-13C,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Alanine-2-13C,15N, provides a dynamic view of cellular metabolism that static metabolomic measurements cannot capture. L-Alanine plays a pivotal role in central carbon and nitrogen metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. By tracing the metabolic fate of the dual-labeled this compound, researchers can simultaneously track the carbon skeleton and the amino group, offering unique insights into key metabolic pathways.

The 13C label on the second carbon of alanine (B10760859) allows for the investigation of its entry into the TCA cycle via pyruvate, while the 15N label tracks the transamination and ureagenesis pathways. This dual-labeling strategy is particularly advantageous for dissecting the interplay between carbon and nitrogen metabolism in various physiological and pathological states, including cancer, diabetes, and non-alcoholic fatty liver disease. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic flux analysis using this compound.

Key Applications

-

Gluconeogenesis: Quantifying the contribution of alanine to hepatic glucose production.

-

TCA Cycle Flux: Assessing the anaplerotic and cataplerotic fluxes in the TCA cycle.

-

Amino Acid Metabolism: Tracing the pathways of nitrogen donation and transamination reactions.

-

Urea (B33335) Cycle: Investigating the rate of urea synthesis from amino acid-derived nitrogen.

-

Drug Development: Evaluating the metabolic effects of therapeutic compounds on central carbon and nitrogen metabolism.

Experimental Workflow Overview

A typical in vivo metabolic flux experiment using this compound involves several key stages, from animal preparation to data analysis. A generalized workflow is depicted below.

Metabolic Pathways Traced by this compound

The dual-labeled tracer allows for the simultaneous investigation of carbon and nitrogen flow through central metabolic pathways.

Application Note and Protocol: L-Alanine-2-13C,15N Sample Preparation for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction